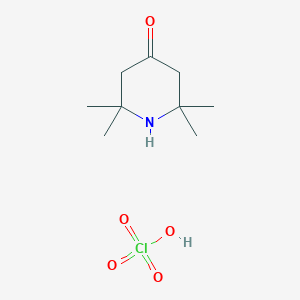
Perchloric acid--2,2,6,6-tetramethylpiperidin-4-one (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid–2,2,6,6-tetramethylpiperidin-4-one (1/1) is a compound that combines perchloric acid with 2,2,6,6-tetramethylpiperidin-4-one. Perchloric acid is a strong acid commonly used in analytical chemistry, while 2,2,6,6-tetramethylpiperidin-4-one is a derivative of piperidine, known for its stability and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethylpiperidin-4-one typically involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine . This method ensures the formation of the stable piperidinone structure.
Industrial Production Methods
Industrial production of 2,2,6,6-tetramethylpiperidin-4-one often follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of perchloric acid in combination with 2,2,6,6-tetramethylpiperidin-4-one is less common in industrial settings but can be synthesized through controlled acid-base reactions.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Substitution: It can react with allylic chlorides to form allylated tertiary amines.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidants: Oxone is commonly used for oxidation reactions.
Allylic Chlorides: Used in substitution reactions to form allylated products.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Major Products
Hydroxylamines: Formed through oxidation.
Allylated Tertiary Amines: Formed through substitution reactions.
Reduced Derivatives: Formed through reduction reactions.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidin-4-one is used in various scientific research applications:
Chemistry: It is used to prepare metallo-amide bases and silylketene acetals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of tyrosine kinase inhibitors and other medicinal compounds.
Industry: It is used in the preparation of hibarimicinone and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethylpiperidin-4-one involves its ability to act as a hindered base, facilitating various chemical reactions. Its molecular targets include reactive intermediates in organic synthesis, where it stabilizes transition states and intermediates, leading to the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound used as a hindered base.
2,2,6,6-Tetramethyl-4-piperidinol: Another derivative with similar applications.
Lithium 2,2,6,6-tetramethylpiperidide: Used in selective deprotonation reactions.
Uniqueness
2,2,6,6-Tetramethylpiperidin-4-one is unique due to its stability and versatility in various chemical reactions. Its ability to form stable intermediates and transition states makes it valuable in both research and industrial applications.
Properties
CAS No. |
61083-46-3 |
|---|---|
Molecular Formula |
C9H18ClNO5 |
Molecular Weight |
255.69 g/mol |
IUPAC Name |
perchloric acid;2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C9H17NO.ClHO4/c1-8(2)5-7(11)6-9(3,4)10-8;2-1(3,4)5/h10H,5-6H2,1-4H3;(H,2,3,4,5) |
InChI Key |
YMRISLLSIKGDBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















